molecular formula C11H15N3O2 B14835793 6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide

6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14835793
M. Wt: 221.26 g/mol
InChI Key: ZQHDKQFQLKSOOY-UHFFFAOYSA-N
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Description

6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.258 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of 6-amino-3-cyclopropoxy picolinic acid with N,N-dimethylamine under specific reaction conditions. The process may include steps such as esterification, amidation, and cyclization to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups and its cyclopropoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

6-amino-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-14(2)11(15)10-8(16-7-3-4-7)5-6-9(12)13-10/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI Key

ZQHDKQFQLKSOOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=N1)N)OC2CC2

Origin of Product

United States

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